![molecular formula C21H17N3O B5538176 2-(4-methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5538176.png)
2-(4-methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone
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Description
Synthesis Analysis
Quinazolinones, including derivatives like 2-(4-Methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, are synthesized using multiple routes. One method involves the interaction of dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate. This process leads to various quinazolinone derivatives, including urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the presence of a quinazolinone ring. Structural analysis often involves spectroscopic techniques like FT-IR, mass, 1H-NMR, and 13C-NMR. X-ray crystallography can also be used for detailed structural insights, as seen in the case of certain quinazolinone derivatives (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, forming diverse derivatives. These compounds can react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate, forming corresponding urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011). Additionally, lithiation reactions are notable, allowing further functionalization at various positions of the quinazolinone core (Smith et al., 1996).
Scientific Research Applications
Histamine H3 Receptor Inverse Agonists
A study by Nagase et al. (2008) highlights the synthesis and evaluation of quinazolinone derivatives as nonimidazole H3 receptor inverse agonists. Compound 1, a quinazolinone derivative, demonstrated potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and significant brain histamine level elevation in laboratory animals, indicating its potential as an efficacious drug with excellent brain penetrability and receptor occupancy (Nagase et al., 2008).
Corrosion Inhibition
Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. Their research showed that these compounds exhibit high inhibition efficiencies, demonstrating their potential as effective corrosion inhibitors due to their chemical adsorption on the metallic surface (Errahmany et al., 2020).
Antimicrobial Activity
Research conducted by Gupta et al. (2008) on the synthesis and screening of quinazolinone derivatives for antibacterial and antifungal activities revealed that these compounds exhibited better antibacterial than antifungal activities. This suggests the therapeutic potential of quinazolinone derivatives in combating microbial infections (Gupta et al., 2008).
Anticancer Activity
Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity against HeLa cells. Compound 5f showed comparable activity to cisplatin, indicating its efficacy in tumor growth prevention and potential as a lead compound for further investigation (Joseph et al., 2010).
Optoelectronic Materials
Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives in electronic devices and luminescent elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones in the development of advanced materials (Lipunova et al., 2018).
properties
IUPAC Name |
2-(4-methylphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-9-16(10-8-14)20-23-18-6-4-3-5-17(18)21(25)24(20)19-13-15(2)11-12-22-19/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHWMYZYOBOOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-pyridin-2-yl)-2-p-tolyl-3H-quinazolin-4-one |
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